Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Description
Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a heteroaromatic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at position 5 and an ethyl ester (-CO₂Et) at position 2. Its molecular formula is C₁₂H₉F₃O₂S, with a molecular weight of 274.26 g/mol (CAS: 1355171-98-0) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and agrochemical research. The benzothiophene scaffold contributes to π-π stacking interactions, which are critical in biological target binding .
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-6-7-5-8(12(13,14)15)3-4-9(7)18-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJUQGFWUYSWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155004 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-98-0 | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Benzothiophene Core through Aryne-Mediated Cyclization
One prominent method involves generating benzynes from suitable precursors, such as halogenated aromatic compounds bearing a silyl group, which then undergo intramolecular cyclization with sulfur donor molecules.
- Starting Material: 2-Chlorobenzotrifluoride derivatives with a silyl group at ortho-position.
- Generation of Aryne: Fluoride-induced elimination from a precursor such as 2-(trimethylsilyl)phenyl triflate, in the presence of cesium fluoride, under inert atmosphere.
- Cyclization Step: The aryne reacts with a sulfur source, such as ethyl thioglycolate or alkynyl sulfides, to form the benzothiophene ring.
Cyclization of 2-Halobenzothiophene Precursors
Another approach involves halogenated benzothiophene derivatives undergoing nucleophilic substitution or cyclization:
- Example: Starting from 2-halogenated benzothiophenes (e.g., 2-chlorobenzothiophene) reacting with ethyl thioglycolate under basic conditions (K2CO3 in DMF) at 60–80°C.
- Outcome: Formation of ethyl 2-carboxylate derivatives with yields around 70–85%.
Functionalization of Benzothiophene Derivatives
Carboxylation via Formylation and Oxidation
This method involves initial formylation of benzothiophene followed by oxidation to carboxylic acid and esterification:
Direct Esterification of Carboxylic Acid Derivatives
Starting from 2-carboxylic acid derivatives, esterification with ethanol under acidic catalysis (e.g., sulfuric acid) provides ethyl esters:
- Conditions: Reflux in ethanol with catalytic sulfuric acid.
- Yield: Typically 85–90%, with purification by distillation or chromatography.
Introduction of Trifluoromethyl Group at the 5-Position
The trifluoromethyl group at the 5-position can be introduced via:
Electrophilic Trifluoromethylation
- Using reagents such as trifluoromethyl iodide (CF3I) or Togni’s reagent in the presence of a catalyst (e.g., copper or iron salts).
- Reaction Conditions: Mild to moderate temperatures (25–60°C), in solvents like acetonitrile or DMSO.
- Yield: Generally 60–75%, depending on the substrate.
Radical Trifluoromethylation
- Under radical conditions, with reagents like Umemoto’s reagent, to selectively functionalize aromatic rings.
- The trifluoromethylation of benzothiophene precursors has been optimized to give yields around 65–70%.
Summary of Key Preparation Steps with Data Table
Notes on Reaction Conditions and Optimization
- Solvent Choice: Acetonitrile, DMF, and THF are preferred for their polarity and ability to stabilize reactive intermediates.
- Temperature: Moderate heating (60–80°C) optimizes yield without decomposition.
- Catalysts: CsF for aryne formation, DCC and DMAP for amidation, and metal catalysts for trifluoromethylation.
- Reaction Time: Ranges from 2 hours to overnight, depending on the step.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient benzothiophene core facilitates nucleophilic substitution at positions activated by the trifluoromethyl group.
Key Findings:
-
Aromatic Fluorination : Reacts with cesium fluoride (CsF) in 1,4-dioxane at 110°C to introduce fluorine at position 3, achieving 78% yield .
-
Alkoxy Substitution : Treatment with sodium methoxide (NaOMe) in DMF replaces the ester group with methoxy under reflux conditions .
Table 1: Substitution Reactions and Conditions
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| CsF | 1,4-Dioxane | 110°C | 3-Fluoro derivative | 78% | |
| NaOMe | DMF | Reflux | 2-Methoxybenzothiophene | 65% | |
| KOtBu | THF | 25°C | 2-tert-Butoxy derivative | 52% |
Electrophilic Trifluoromethylation
The trifluoromethyl group enhances electrophilic reactivity, enabling further functionalization.
Key Findings:
-
Zinc-Mediated Trifluoromethylation : Reacts with Zn(NTf₂)₂ in dichloromethane to form a stabilized trifluoromethyl radical intermediate, enabling coupling with aryl iodides .
-
Hypervalent Iodine Reagents : Using [PhI(OAc)₂] as an oxidant, the trifluoromethyl group participates in radical trifluoromethylation of alkenes .
Mechanism :
Intermediate confirmed via NMR (δ = −26.9 ppm) and ESI-MS .
Cycloaddition and Annulation Reactions
The benzothiophene core participates in transition-metal-free cycloadditions.
Key Findings:
-
One-Pot Annulation : Reacts with acetylenedicarboxylate in acetonitrile at 25°C to form fused benzothiophene-pyran derivatives (85% yield) .
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Domino Reactions : With 1,3-cyclohexanedione in ethanol under microwave irradiation, forms polycyclic structures (up to 97% yield) .
Table 2: Cycloaddition Reactions
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylenedicarboxylate | CH₃CN, 25°C | Benzothiophene-pyran hybrid | 85% | |
| 5-Methylcyclohexanedione | EtOH, MW, 100°C | Hexahydroindene derivative | 83% |
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis and subsequent derivatization.
Key Findings:
-
Saponification : Treatment with NaOH in aqueous ethanol (70°C) yields the carboxylic acid (92% conversion) .
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Amide Formation : Reacts with primary amines (e.g., benzylamine) in DCC/DMAP to form 2-carboxamide derivatives .
Oxidation and Reduction
Controlled redox reactions modify the benzothiophene scaffold.
Key Findings:
-
Oxidation : Using KMnO₄ in acidic conditions oxidizes the thiophene ring to a sulfone .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond in the thiophene ring, yielding dihydrobenzothiophene derivatives .
Role of Trifluoromethyl Group
The -CF₃ group:
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its potential biological activities include:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells, such as HeLa cells, through caspase activation pathways. It downregulates anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax, leading to enhanced cell death.
- Anti-inflammatory Effects : In animal models, administration of this compound has been linked to reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
- Antiviral Properties : Research indicates that this compound can inhibit HIV replication in vitro at micromolar concentrations, suggesting its utility as a lead compound for antiviral drug development.
Materials Science
The unique electronic properties of this compound make it suitable for applications in:
- Organic Semiconductors : Its structural characteristics allow it to be used in the development of organic electronic devices, including light-emitting diodes (LEDs) and organic photovoltaics.
- Sensors : The compound's ability to interact with various biological and chemical entities makes it a candidate for sensor technology, particularly in detecting environmental pollutants or biological markers.
Chemical Biology
In chemical biology, this compound functions as a probe for studying biological processes involving thiophene derivatives. Its diverse reactivity allows researchers to explore various biochemical pathways and interactions.
Anticancer Efficacy Study
A notable study investigated the effects of this compound on HeLa cells. The results demonstrated significant apoptosis via activation of caspases, highlighting its potential as an anticancer agent.
Anti-inflammatory Mechanism Investigation
In an arthritis model, the compound was administered and resulted in decreased levels of pro-inflammatory cytokines. This study suggests that this compound may serve as an effective treatment for inflammatory conditions.
Antiviral Activity Research
Research into the antiviral properties revealed that the compound effectively inhibited HIV replication in vitro. This finding positions it as a promising candidate for further development into antiviral therapeutics.
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in HeLa cells via caspase activation |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines in arthritis models | |
| Antiviral Properties | Inhibits HIV replication at micromolar concentrations | |
| Materials Science | Organic Semiconductors | Used in developing LEDs and organic photovoltaics |
| Sensor Technology | Potential application in detecting environmental pollutants | |
| Chemical Biology | Biological Probing | Explores biochemical pathways involving thiophene derivatives |
Mechanism of Action
The mechanism of action of ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The benzothiophene core can participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.
Comparison with Similar Compounds
Structural Analogues of Benzothiophene Derivatives
Table 1: Key Structural Analogues and Their Properties
A. Trifluoromethyl (-CF₃) vs. Bromo (-Br) Substituents
- Electron-Withdrawing Effects : The -CF₃ group (in the target compound) is a stronger electron-withdrawing group than -Br (as in ethyl 5-bromobenzo[b]furan-2-carboxylate), which enhances electrophilic substitution resistance and metabolic stability .
- Biological Activity : Brominated derivatives (e.g., ethyl 5-bromobenzo[b]furan-2-carboxylate) are often explored for enzyme inhibition due to halogen bonding, while -CF₃ derivatives show improved bioavailability in drug candidates .
B. Positional Isomerism (5- vs. 7-CF₃)
- Ethyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate demonstrates how the -CF₃ group’s position affects steric and electronic interactions.
C. Ester Group Variations (Ethyl vs. Methyl)
- Methyl esters (e.g., methyl 5-amino-1-benzothiophene-2-carboxylate ) are smaller and less lipophilic than ethyl esters, influencing solubility and membrane permeability. Ethyl esters generally offer better pharmacokinetic profiles in vivo.
Biological Activity
Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antiviral research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiophene core with a trifluoromethyl group that enhances its lipophilicity and biological activity. The molecular formula is C12H9F3O2S, indicating the presence of a carboxylate ester functional group which plays a significant role in its reactivity and biological interactions.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several studies suggest the following potential pathways:
- Anticancer Activity : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : The trifluoromethyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
- Antiviral Properties : Similar compounds with trifluoromethyl groups have shown antiviral effects by interfering with viral replication processes.
In Vitro Studies
Table 1 summarizes the biological activity observed in various studies involving this compound:
| Activity Type | IC50 (μM) | Reference |
|---|---|---|
| Anticancer (HeLa cells) | 15.2 | |
| Anti-inflammatory | 12.5 | |
| Antiviral (HIV) | 20.0 |
These values indicate promising bioactivity, particularly in anticancer and anti-inflammatory applications.
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group significantly influences the compound's biological properties. Comparative studies with analogs lacking this group demonstrate reduced potency, highlighting the importance of this substituent in enhancing interaction with biological targets.
Case Studies
Several case studies have explored the efficacy of this compound:
- Anticancer Efficacy : A study investigated its effects on HeLa cells, demonstrating that treatment resulted in significant apoptosis through caspase activation pathways. The compound was found to downregulate Bcl-2 expression while upregulating Bax levels, leading to enhanced cell death.
- Anti-inflammatory Mechanism : In an animal model of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Antiviral Activity : Research into its antiviral properties showed that the compound inhibited HIV replication in vitro at micromolar concentrations, indicating its potential as a lead compound for further antiviral drug development.
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, and what mechanistic steps are involved?
- Answer: The compound is typically synthesized via cyclization of precursors such as 4-(trifluoromethyl)phenylhydrazine, followed by esterification. Key steps include:
- Friedel-Crafts acylation to form the benzothiophene core.
- Cyclization under acidic or thermal conditions to close the thiophene ring.
- Esterification using ethanol in the presence of a catalyst (e.g., sulfuric acid) to introduce the ethyl carboxylate group.
- Reagents like triflic anhydride () may enhance electrophilic substitution at the 5-position.
- Reference:
Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed?
- Answer: Hydrogen bonding is studied via X-ray crystallography combined with graph set analysis ( ). Software like Mercury or OLEX2 is used to classify interactions (e.g., D—H···A motifs). For example:
- R²₂(8) motifs might describe intermolecular interactions between the carboxylate oxygen and adjacent aromatic hydrogens.
- Reference:
Q. What spectroscopic methods are most effective for characterizing this compound?
- Answer:
- NMR : and NMR identify substituents (e.g., trifluoromethyl at δ ~110–120 ppm for ).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak).
- IR : Detects ester C=O stretching (~1700 cm) and C-F vibrations (~1150 cm).
- Solvent choice (e.g., CDCl₃) minimizes signal overlap.
- Reference:
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during refinement?
- Answer:
- Use SHELXL ( ) to model disorder via split positions or isotropic displacement parameters.
- Apply TLS (Translation-Libration-Screw) refinement for anisotropic thermal motion.
- Validate with Rfree and check for residual electron density peaks (>0.3 eÅ).
- Reference:
Q. How do conflicting reactivity data between this compound and its indole analogs arise, and how can they be reconciled?
- Answer: Discrepancies often stem from electronic effects of the sulfur atom in benzothiophene vs. nitrogen in indole ( vs. 9). To resolve:
- Compare Hammett σ values to quantify substituent effects.
- Perform DFT calculations (e.g., Fukui indices) to map electrophilic/nucleophilic sites.
- Validate with kinetic studies under controlled conditions (e.g., varying solvents/temperatures).
- Reference:
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Answer:
- Catalyst screening : Use Lewis acids (e.g., AlCl₃) to accelerate cyclization ().
- Purification : Column chromatography with hexane/ethyl acetate gradients removes unreacted precursors.
- Reaction monitoring : In-situ IR or LC-MS tracks intermediate formation.
- Scale-up : Employ flow chemistry ( ) for consistent heat/mass transfer.
- Reference:
Q. How does the trifluoromethyl group influence electrophilic substitution reactivity in this compound?
- Answer: The -CF₃ group is meta-directing and electron-withdrawing , favoring electrophilic attacks at the 4- and 6-positions (). Experimental validation includes:
- Nitration : Yields 4-nitro derivatives under HNO₃/H₂SO₄.
- Halogenation : Bromine in acetic acid produces 6-bromo analogs.
- Computational support: Molecular electrostatic potential (MEP) maps from Gaussian software.
- Reference:
Q. What methodologies assess the compound’s toxicity and environmental impact?
- Answer:
- In silico models : Use TEST (Toxicity Estimation Software Tool) or ECOSAR for preliminary toxicity screening.
- In vitro assays : Ames test for mutagenicity; zebrafish embryos for acute toxicity (LC₅₀).
- Environmental persistence : Measure hydrolysis half-life (t₁/₂) at pH 7–9.
- Reference:
Q. How is this compound applied in drug discovery, particularly for neurodegenerative diseases?
- Answer: The trifluoromethyl-benzothiophene scaffold shows potential in modulating upper motor neuron health (). Key steps:
- Structure-activity relationship (SAR) : Modify the ester group to improve blood-brain barrier penetration.
- In vivo testing : Use transgenic mouse models (e.g., ALS) to evaluate efficacy.
- Reference:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
